N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide
Overview
Description
N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide reduces the excitability of neurons and modulates synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide has been shown to have a number of biochemical and physiological effects, including reducing glutamate release, decreasing neuronal excitability, and modulating synaptic plasticity. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide in lab experiments is its high selectivity for mGluR5, which allows for more precise targeting of this receptor subtype. However, one limitation is that N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide can have off-target effects at higher concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. There is also a need for further studies on its long-term effects and safety profile. Additionally, the development of more selective and potent mGluR5 antagonists could lead to new therapeutic options for a range of neurological disorders.
Scientific Research Applications
N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
properties
IUPAC Name |
N-[5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14(22-9-11-24-12-10-22)16-3-5-17(6-4-16)18-7-8-19(20-13-18)21-15(2)23/h3-8,13-14H,9-12H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDDASVKUZRXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)C)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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